ethyl 2-((4-(3-chloro-2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(3-chloro-2-methylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by:
- Triazole core: A 1,2,4-triazole ring, which is a nitrogen-rich heterocycle known for diverse bioactivity.
- Substituents:
- Position 4: 3-Chloro-2-methylphenyl group (steric and electronic modulation via chloro and methyl groups).
- Position 5: (4-Methoxybenzamido)methyl group (introduces hydrogen-bonding capacity via the amide and methoxy moieties).
- Position 3: Ethyl thioacetate side chain (lipophilic ester for improved membrane permeability).
Properties
IUPAC Name |
ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-4-31-20(28)13-32-22-26-25-19(27(22)18-7-5-6-17(23)14(18)2)12-24-21(29)15-8-10-16(30-3)11-9-15/h5-11H,4,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLIAQITCJDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives with Varied Aromatic Substituents
a. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives ()
- Key Differences :
- Ethoxy and methoxy groups at positions 4 and 5, respectively (vs. chloro-methylphenyl and methoxybenzamido in the target compound).
- Thiol (-SH) at position 3 (vs. thioacetate ethyl ester).
- Synthesis : Uses cesium carbonate-mediated alkylation in DMF, a common method for triazole thiolate intermediates .
- Implications : The ethoxy group enhances lipophilicity, while the thiol may reduce stability compared to the ethyl ester in the target compound.
b. 4-(2-Ethylphenyl)-5-[(4-methoxyphenylamino)methyl]-4H-1,2,4-triazole-3-thiol ()
Thiadiazole and Thiazole Analogs
a. 1,3,4-Thiadiazole Derivatives ()
- Key Differences: Thiadiazole core (vs. triazole). Substituted benzylidene or phenylamino groups (e.g., 4-chlorobenzylidene in ).
- Bioactivity : Demonstrated insecticidal and fungicidal activities due to sulfur’s electronegativity and aromatic interactions .
- Implications : Triazoles generally exhibit broader bioavailability than thiadiazoles due to nitrogen-rich frameworks.
b. Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate ()
- Key Differences :
- Sodium carboxylate (vs. ethyl ester) improves aqueous solubility.
- Hybrid triazole-thiadiazole structure (unlike the target’s triazole-amide).
- Findings : Molecular docking revealed enhanced enzyme interaction energy compared to reference drugs, attributed to the thiadiazole’s electron-withdrawing effects .
Methoxy-Substituted Triazoles ()
- Key Compounds : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids.
- Differences :
- Dimethoxyphenyl groups (vs. single methoxy in the target compound).
- Free carboxylic acid or salts (vs. ethyl ester).
- Bioactivity : Antimicrobial and antifungal activities linked to methoxy groups’ electron-donating effects and hydrogen bonding .
- Implications : The target’s single methoxy may balance lipophilicity and polarity for optimal bioavailability.
Ethyl Ester Analogs ()
a. Ethyl 2-((4-(2-Methoxyphenyl)-5-((3-Methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate ()
- Key Differences :
- 2-Methoxyphenyl at position 4 (vs. 3-chloro-2-methylphenyl).
- 3-Methylbenzamido group (vs. 4-methoxybenzamido).
- Implications : The chloro group in the target compound may enhance metabolic stability compared to methyl .
b. Ethyl 2-[4-Methyl-5-(Methylamino)-4H-1,2,4-Triazol-3-yl]acetate ()
Structural and Functional Analysis Table
| Compound | Core | Position 4 | Position 5 | Position 3 | Key Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 3-Chloro-2-methylphenyl | (4-Methoxybenzamido)methyl | Ethyl thioacetate | Hypothetical antimicrobial |
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) [1] | 1,2,4-Triazole | 4-Ethoxyphenyl | 4-Methoxyphenyl | Thiol | Not reported |
| Sodium thioacetate salt [5, 8] | 1,2,4-Triazole | Phenyl | Thiadiazole-thioether hybrid | Sodium carboxylate | High enzyme interaction |
| Dimethoxyphenyl derivative [9] | 1,2,4-Triazole | 2,4-Dimethoxyphenyl | Thioacetic acid | Carboxylic acid | Antimicrobial |
| Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate [13] | Thiazole | 4-Methoxyphenyl (thiazole) | N/A | Ethyl acetate | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
